molecular formula C16H14N2O4 B186084 N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide CAS No. 314023-58-0

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B186084
CAS No.: 314023-58-0
M. Wt: 298.29 g/mol
InChI Key: ICMYWIRGHHRUNS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of acetyl, methyl, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by acetylation of the phenyl ring. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide
  • N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide
  • N-(3-acetylphenyl)-2-methyl-4-nitrobenzamide

Uniqueness

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of acetyl, methyl, and nitro groups in this particular arrangement provides distinct properties compared to its analogs .

Biological Activity

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a nitro group, an acetylphenyl moiety, and a methyl group, which contribute to its chemical reactivity and biological properties. The presence of the nitro group is particularly significant as it can participate in redox reactions, influencing the compound's interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Nitro Group Reduction : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. This reduction process can generate toxic species that bind covalently to DNA, resulting in nuclear damage and cell death .
  • Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes involved in inflammatory processes. For example, it has shown potential as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .
  • Antimicrobial Activity : Nitro-containing compounds are often effective against a range of microorganisms. The reduction of the nitro group leads to the formation of toxic intermediates that disrupt microbial DNA and cellular functions, making them valuable in treating infections .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism typically involves the activation of the nitro group within microbial cells, leading to cell death through DNA damage .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest. Specific studies indicate its potential efficacy against breast cancer cell lines, where it inhibits proliferation and induces apoptosis through oxidative stress mechanisms .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
  • Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Biological Activities Summary

Biological ActivityObservations/FindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits iNOS and COX-2
CytotoxicityInduces oxidative stress leading to cell death

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMYWIRGHHRUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354442
Record name N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314023-58-0
Record name N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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